3-(4-Acetylphenyl)-4-fluorobenzoic acid
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Overview
Description
The compound “3-(4-Acetylphenyl)-4-fluorobenzoic acid” likely belongs to the family of benzoic acids, which are aromatic carboxylic acids. They are known for their wide range of applications in the pharmaceutical, agrochemical, and materials sciences .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through methods like Suzuki–Miyaura cross-coupling . This method involves the coupling of organoboron compounds with organic halides or pseudohalides .Scientific Research Applications
Synthesis and Derivatives
3-(4-Acetylphenyl)-4-fluorobenzoic acid and its derivatives, including 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, are synthesized through reactions involving hydrazides and acetic anhydride. The compounds are characterized using methods such as UV, IR, 1H-NMR, and mass spectroscopy (Koçyiğit-Kaymakçıoğlu et al., 2012).
Biological Activities
The derivatives of this compound exhibit a range of biological activities:
Antifungal Activity:
- Compounds exhibit antifungal properties against Candida pathogens, with significant inhibitory activity against Candida albicans, and against plant pathogenic fungi such as Colletotrichum, Botrytis, Fusarium, and Phomopsis (Koçyiğit-Kaymakçıoğlu et al., 2012).
Antimycobacterial Activity:
- Certain derivatives are synthesized to evaluate their antimycobacterial activity against a strain of Mycobacterium tuberculosis H37Rv, with notable inhibitory activity demonstrated by specific compounds (Koçyiğit-Kaymakçıoğlu & Oruç-Emre et al., 2009).
Antioxidant, Anti-Inflammatory, and Cytotoxic Activities:
- The derivatives are screened for their antioxidant, anti-inflammatory, and cytotoxic activities in mammalian cells. Certain compounds show strong inhibition of NF-κB-dependent transcription and intracellular ROS generation, indicating their potential as therapeutic agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Conformational Polymorphism:
- Polymorphs of molecular complexes formed with this compound are studied, emphasizing the importance of conformational freedom and the role of hydrogen bonding in distinguishing polymorphs and affecting packing of dimeric units (Thomas et al., 2011).
Degradation and Metabolic Studies:
- The degradation of fluorobenzoic acid isomers by specific microorganisms, leading to the formation of various metabolites, is studied. This provides insights into the metabolic pathways and transformation mechanisms involved in the degradation process (Schreiber et al., 1980).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-acetylphenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-9(17)10-2-4-11(5-3-10)13-8-12(15(18)19)6-7-14(13)16/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMIPPNMXIXHKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689772 |
Source
|
Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261938-14-0 |
Source
|
Record name | 4'-Acetyl-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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